molecular formula C4H9ClSi B1585823 1-Chloro-1-methylsiletane CAS No. 2351-34-0

1-Chloro-1-methylsiletane

Cat. No.: B1585823
CAS No.: 2351-34-0
M. Wt: 120.65 g/mol
InChI Key: JWKKXHBGWAQZOK-UHFFFAOYSA-N
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Description

1-Chloro-1-methylsiletane is a silicon-based compound with the molecular formula C₄H₉ClSi. It belongs to the class of silacyclobutanes, which are cyclic silicon compounds. This compound is known for its unique chemical properties and its utility in various synthetic applications, including aldol reactions, allylations, cross-coupling reactions, carbosilane oxidations, and ring expansions .

Preparation Methods

1-Chloro-1-methylsiletane can be synthesized through several methods. One common synthetic route involves the Wurtz coupling reaction of dichloro-3-chloropropylmethylsilane with magnesium. This method allows for the preparation of the compound in large quantities . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions.

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale.

Chemical Reactions Analysis

1-Chloro-1-methylsiletane undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include Grignard reagents, alkyllithiums, and lithium aluminum hydride. The major products formed depend on the specific reagents and conditions used.

Properties

IUPAC Name

1-chloro-1-methylsiletane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClSi/c1-6(5)3-2-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKKXHBGWAQZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178075
Record name Silacyclobutane, 1-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2351-34-0
Record name Silacyclobutane, 1-chloro-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silacyclobutane, 1-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-1-methylsilacyclobutane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 1-Chloro-1-methylsiletane in chemical research?

A1: this compound serves as a valuable reagent in synthesizing a variety of substituted siletanes. These substitutions can include alkyl, aryl, and heteroatom groups. [] This compound enables researchers to explore the chemical space of four-membered silicon-containing rings and their potential applications.

Q2: What are the key physical properties and storage recommendations for this compound?

A2: this compound is a colorless liquid with a boiling point of 103°C and a density of 0.985 g/cm³. [] It readily dissolves in most organic solvents that lack reactive protons (aprotic solvents). Due to its moisture sensitivity and corrosive nature, it must be stored under an inert atmosphere, ideally in a dry and well-ventilated area like a fume hood. []

Q3: How can researchers verify the purity of this compound before using it in their experiments?

A3: Several analytical techniques can be employed to ascertain the purity of this compound. These include elemental analysis to confirm the elemental composition, infrared spectroscopy (IR) to identify functional groups, mass spectrometry (MS) to determine the molecular weight and fragmentation pattern, and nuclear magnetic resonance spectroscopy (NMR) to analyze the structure and purity. []

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